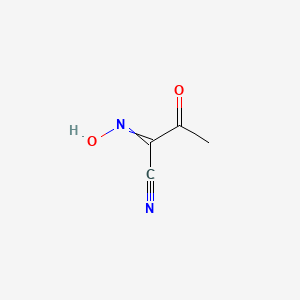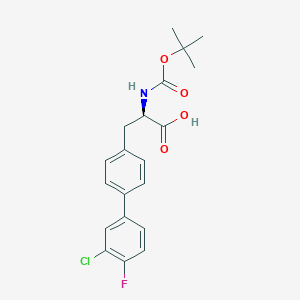
1-(tert-Butyl) 3-methyl 4-(azetidin-1-yl)piperidine-1,3-dicarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(tert-Butyl) 3-methyl 4-(azetidin-1-yl)piperidine-1,3-dicarboxylate is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a piperidine ring substituted with tert-butyl, methyl, and azetidinyl groups. The presence of these functional groups imparts specific chemical properties and reactivity to the compound, making it valuable for various applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(tert-Butyl) 3-methyl 4-(azetidin-1-yl)piperidine-1,3-dicarboxylate typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate starting materials such as 1,5-diaminopentane.
Introduction of the tert-Butyl Group: The tert-butyl group can be introduced via alkylation reactions using tert-butyl halides under basic conditions.
Formation of the Azetidinyl Group: The azetidinyl group can be introduced through a nucleophilic substitution reaction involving azetidine and an appropriate leaving group.
Esterification: The final step involves esterification to form the dicarboxylate ester using reagents such as methyl chloroformate.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
1-(tert-Butyl) 3-methyl 4-(azetidin-1-yl)piperidine-1,3-dicarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the azetidinyl or piperidine rings, leading to the formation of substituted products.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl halides in the presence of a base.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted products with new functional groups replacing hydrogen atoms.
Aplicaciones Científicas De Investigación
1-(tert-Butyl) 3-methyl 4-(azetidin-1-yl)piperidine-1,3-dicarboxylate has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules and as a precursor for the development of new chemical entities.
Biology: Investigated for its potential biological activity and interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic applications, including as a scaffold for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 1-(tert-Butyl) 3-methyl 4-(azetidin-1-yl)piperidine-1,3-dicarboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
- tert-Butyl 4-(3-(hydroxymethyl)azetidin-1-yl)piperidine-1-carboxylate
- tert-Butyl 3-oxoazetidine-1-carboxylate
- 2-[1-(tert-Butoxycarbonyl)azetidin-3-yl]acetic Acid
- tert-Butyl 4-(azetidin-3-yl)piperidine-1-carboxylate
Uniqueness
1-(tert-Butyl) 3-methyl 4-(azetidin-1-yl)piperidine-1,3-dicarboxylate is unique due to its specific combination of functional groups, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.
Propiedades
Número CAS |
1147422-12-5 |
|---|---|
Fórmula molecular |
C15H26N2O4 |
Peso molecular |
298.38 g/mol |
Nombre IUPAC |
1-O-tert-butyl 3-O-methyl 4-(azetidin-1-yl)piperidine-1,3-dicarboxylate |
InChI |
InChI=1S/C15H26N2O4/c1-15(2,3)21-14(19)17-9-6-12(16-7-5-8-16)11(10-17)13(18)20-4/h11-12H,5-10H2,1-4H3 |
Clave InChI |
SLDPVSFZUCLIAY-UHFFFAOYSA-N |
SMILES |
CC(C)(C)OC(=O)N1CCC(C(C1)C(=O)OC)N2CCC2 |
SMILES canónico |
CC(C)(C)OC(=O)N1CCC(C(C1)C(=O)OC)N2CCC2 |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details







Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Tert-butyl 2-(chloromethyl)-5,8-dihydropyrido[3,4-D]pyrimidine-7(6H)-carboxylate](/img/structure/B1507107.png)





![1-Boc-4-[1-(4-fluoro-benzyl)-1H-benzoimidazol-2-ylamino]-piperidine](/img/structure/B1507118.png)



![{5-Fluoro-2-methyl-1-[(thiophen-3-yl)methylidene]-1H-inden-3-yl}acetic acid](/img/structure/B1507128.png)

